![molecular formula C17H21NO B1385373 N-[2-(4-Ethylphenoxy)ethyl]-3-methylaniline CAS No. 1040683-05-3](/img/structure/B1385373.png)
N-[2-(4-Ethylphenoxy)ethyl]-3-methylaniline
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Overview
Description
Scientific Research Applications
Photoredox Catalysis
Yadav and Yadav (2016) demonstrated the use of N-hydroxyphthalimide, an organophotoredox catalyst, in the radical cyclization reaction of N-methylanilines, which is operationally simple and effective at room temperature (Yadav & Yadav, 2016).
Synthesis and Antibacterial Activity
A study by Zhi et al. (2005) on the synthesis of 3-substituted-6-(3-ethyl-4-methylanilino)uracils (EMAU) revealed their significant inhibitory effects on bacterial DNA polymerase IIIC and Gram-positive bacteria, suggesting a potential for antimicrobial applications (Zhi et al., 2005).
Pharmaceutical Applications
Popov et al. (2013) discussed the synthesis of N-methylN-phenyl-3-phenoxyphenylamidine, highlighting its potential pharmacological applications due to predicted biological activities such as anti-tumor and anti-cancer effects (Popov, Korchagina, & Karataeva, 2013).
Structural and Spectroscopic Analysis
Yıldırım et al. (2016) conducted a study on the synthesis and characterization of (E)-N-((2-ethoxynaphthalen-1-yl)methylene)-3-methylaniline, offering insights into the molecular geometries and interactions of such compounds (Yıldırım et al., 2016).
Metabonomic Assessment
Bundy et al. (2002) explored the use of high-resolution 1H NMR spectroscopy to study the biochemical impact of various anilines on earthworms, offering a novel approach to assessing xenobiotic toxicity (Bundy et al., 2002).
Catalytic Applications
A study by Zhu et al. (2003) on the use of ethyl 2-methyl-2,3-butadienoate in [4 + 2] annulation with N-tosylimines, catalyzed by organic phosphine, highlights the potential of N-methylanilines in catalytic synthesis (Zhu, Lan, & Kwon, 2003).
Safety and Hazards
properties
IUPAC Name |
N-[2-(4-ethylphenoxy)ethyl]-3-methylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-3-15-7-9-17(10-8-15)19-12-11-18-16-6-4-5-14(2)13-16/h4-10,13,18H,3,11-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZCTMSQJINSPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCNC2=CC=CC(=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-Ethylphenoxy)ethyl]-3-methylaniline |
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